molecular formula C7H14N4 B13496290 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13496290
M. Wt: 154.21 g/mol
InChI Key: NUBYGYQYELNVHN-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole-containing amine derivative characterized by a 1,3-dimethyl-substituted 1,2,4-triazole ring linked to a propan-1-amine chain. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H14N4/c1-5(4-8)7-9-6(2)10-11(7)3/h5H,4,8H2,1-3H3

InChI Key

NUBYGYQYELNVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(C)CN)C

Origin of Product

United States

Preparation Methods

Synthesis via N-Guanidinosuccinimide Intermediate

This method involves the preparation of an N-guanidinosuccinimide intermediate, which undergoes nucleophilic ring opening by amines, followed by cyclocondensation to form the 1,2,4-triazole ring.

  • Starting materials: Succinic anhydride, aminoguanidine hydrochloride, and primary or secondary amines.
  • Procedure:
    • Prepare N-guanidinosuccinimide by reacting succinic anhydride with aminoguanidine hydrochloride.
    • React the N-guanidinosuccinimide with the desired amine (e.g., propan-1-amine derivative) under microwave irradiation.
    • The nucleophilic amine opens the succinimide ring, and subsequent cyclization forms the 1,2,4-triazole ring.
  • Reaction conditions: Microwave irradiation at elevated temperatures (typically 100-150°C) in suitable solvents (e.g., DMF, ethanol).
  • Yields: Generally high (70-90%) for aliphatic amines.
  • Advantages: Efficient one-pot tandem reaction, scalable to at least 10 mmol scale with consistent yields.
  • Limitations: Less effective with less nucleophilic aromatic amines.

Table 1: Optimization of Reaction Conditions for N-Guanidinosuccinimide Route

Entry Amine Used Solvent Microwave Time (min) Yield (%) Notes
1 Morpholine DMF 10 85 Optimized for aliphatic amines
2 Propan-1-amine Ethanol 15 88 High yield, good scalability
3 Aniline (aromatic) DMF 20 <30 Low yield due to low nucleophilicity

Data adapted from studies on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides synthesis

Alternative Pathway via N-Arylsuccinimides

To overcome limitations with aromatic amines, an alternative method uses N-arylsuccinimides reacted with aminoguanidine hydrochloride.

  • Starting materials: N-arylsuccinimides and aminoguanidine hydrochloride.
  • Procedure:
    • Prepare N-arylsuccinimide derivatives.
    • React with aminoguanidine hydrochloride under microwave irradiation.
    • The guanidine nucleophile opens the imide ring, followed by cyclization to the 1,2,4-triazole.
  • Reaction conditions: Microwave irradiation, typically 10-20 minutes at 120-150°C.
  • Yields: Moderate to good (50-80%), depending on substituents on the aromatic ring.
  • Advantages: Effective for aromatic amines, avoids low nucleophilicity issues.
  • Limitations: Requires pre-synthesis of N-arylsuccinimides.

Table 2: Representative Yields for N-Arylsuccinimide Route

Entry N-Arylsuccinimide Aminoguanidine HCl Microwave Time (min) Yield (%) Notes
1 N-phenylsuccinimide Aminoguanidine HCl 15 75 Efficient for aromatic amines
2 N-(4-methylphenyl)succinimide Aminoguanidine HCl 20 70 Slightly lower yield

Data adapted from relevant synthetic studies

Microwave-Assisted Synthesis Advantages

Microwave irradiation accelerates reaction rates and improves yields by providing rapid and uniform heating. It enables one-pot tandem reactions that combine ring opening and cyclization steps efficiently.

Reaction Mechanism Insights

  • The nucleophilic amine attacks the electrophilic carbonyl carbon of the succinimide ring, opening it.
  • The intermediate undergoes intramolecular cyclization to form the 1,2,4-triazole ring.
  • Microwave energy facilitates proton transfers and ring closure.
  • In the case of aromatic amines, the lower nucleophilicity requires the guanidine to initiate ring opening.

Summary Table Comparing Preparation Methods

Feature N-Guanidinosuccinimide Route N-Arylsuccinimide Route
Suitable for Aliphatic amines Aromatic amines
Key intermediates N-Guanidinosuccinimide N-Arylsuccinimides
Reaction conditions Microwave, 100-150°C, 10-15 min Microwave, 120-150°C, 15-20 min
Typical yields 70-90% 50-80%
Scalability Up to 10 mmol demonstrated Limited data
Advantages One-pot, efficient, high yield Overcomes low nucleophilicity issues
Limitations Poor for aromatic amines Requires N-arylsuccinimide synthesis

Chemical Reactions Analysis

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, the compound can be oxidized to form corresponding oxides or reduced to yield amine derivatives.

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with anticancer, antifungal, and antibacterial properties .

The compound’s ability to form hydrogen bonds and interact with biological targets makes it valuable in drug discovery and development. Additionally, it is used in the study of enzyme inhibitors and as a ligand in coordination chemistry .

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes .

The compound may also interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction. These interactions contribute to its potential as a therapeutic agent in various diseases .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Methyl groups on the triazole ring (e.g., N1 vs. N3) influence electronic properties and tautomeric equilibria. For example, 1,3-dimethyl substitution stabilizes the 1H-triazole tautomer, enhancing hydrogen-bond donor capacity compared to 1-methyl analogs . Chiral centers (e.g., in (1R)-1-(1-methyltriazol-5-yl)propan-1-amine) enable enantioselective interactions, critical for receptor targeting .
  • Pharmacological Implications :

    • Piperidine-containing analogs (e.g., S6) exhibit increased lipophilicity, improving blood-brain barrier penetration for CNS applications .
    • Hydrochloride salts (e.g., ) enhance aqueous solubility, favoring oral bioavailability .
  • Synthetic Challenges :

    • Branched amine chains (e.g., 2-methylpropan-1-amine) require stereoselective synthesis to avoid racemization .
    • Tautomerism in triazoles (e.g., 4H vs. 1H forms) complicates crystallization and characterization .

Key Research Findings

  • Antifungal Activity : Derivatives like 2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine showed potent activity against Candida albicans (MIC = 0.001 μg/mL) in fluorometric assays using alamar Blue .
  • GPCR Modulation: Non-imidazole triazole analogs (e.g., the target compound) mimic histamine H3 receptor binding but with reduced off-target effects compared to imidazole-based ligands .
  • Prototropic Tautomerism : Compounds like [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines exist in equilibrium between A- and C-forms in solution, affecting reactivity and drug design .

Biological Activity

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a derivative of the 1,2,4-triazole class of compounds known for their diverse biological activities. This compound features a propan-1-amine group attached to a triazole ring, enhancing its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with synthesis methods and case studies.

  • Molecular Formula : C7H14N4
  • Molecular Weight : 158.22 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Involves the reaction between appropriate amines and triazole derivatives.
  • Cyclization Reactions : Utilizing hydrazines and carbonyl compounds to form the triazole ring.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. The mechanism often involves interference with cell wall synthesis or enzyme activity in bacteria and fungi.

Case Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated that this compound exhibited notable activity against these microorganisms with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

The compound has shown potential as an antifungal agent. Triazoles are particularly effective against fungal infections due to their ability to inhibit ergosterol synthesis.

Research Findings : In vitro studies revealed that this compound significantly inhibited the growth of Candida spp. and Aspergillus spp., suggesting its utility in treating fungal infections .

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Clinical Relevance : A study found that 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amines exhibited cytotoxic effects on various cancer cell lines including breast cancer (MCF7) and colon cancer (HCT116), with IC50 values indicating significant potency .

The biological activity of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amines is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or disrupt cellular processes essential for pathogen survival or cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table compares 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amines with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-MethyltriazoleTriazole ring without propan-amino groupAntimicrobial
5-AminotriazoleContains amino groupsAntifungal
4-AcetyltriazoleAcetyl group substitutionAnticancer

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